molecular formula C₆H₅D₃O B1147531 2,5-Dimethylfuran-d6 CAS No. 121571-93-5

2,5-Dimethylfuran-d6

Cat. No.: B1147531
CAS No.: 121571-93-5
M. Wt: 99.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylfuran-d6 is a deuterated derivative of 2,5-Dimethylfuran, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard due to its stability and distinct spectral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-d6 typically involves the deuteration of 2,5-Dimethylfuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethylfuran-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylfuran-d6 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other analytical techniques. Its stability and distinct spectral properties set it apart from its non-deuterated counterparts .

Biological Activity

2,5-Dimethylfuran-d6 (DMF-d6) is a deuterated derivative of 2,5-dimethylfuran (DMF), a heterocyclic compound with potential applications in biofuels and various biological contexts. Understanding the biological activity of DMF-d6 is crucial for evaluating its safety, efficacy, and potential therapeutic uses. This article delves into the biological properties of DMF-d6, including its cytotoxicity, metabolic pathways, and implications for human health.

  • Molecular Formula : C6H8O (for DMF); C6H2D6O (for DMF-d6)
  • Structure : DMF is characterized by a furan ring with two methyl groups at the 2 and 5 positions. The deuterated form replaces hydrogen atoms with deuterium, which can influence its biological behavior.

Cytotoxicity

Recent studies have explored the cytotoxic effects of DMF and its derivatives. For instance, while 5-hydroxymethylfurfural (5-HMF) exhibited weak cytotoxicity on various cancer cell lines (HCT-8, A549, SGC-7901), DMF-d6's cytotoxic profile remains less explored. However, it has been suggested that DMF may exhibit some level of cytotoxicity towards specific cancer cell lines.

Compound Cell Line Cytotoxicity Observed
5-HMFHCT-8Weak
A549Weak
SGC-7901Weak
DHMFA549Moderate
SGC-7901Moderate

Metabolism and Toxicology

DMF-d6 is primarily metabolized in the liver. It has been noted that DMF can act as a biomarker for smoking due to its presence in cigar smoke and its low ciliary toxicity, which indicates minimal adverse effects on respiratory cilia . Furthermore, it has been implicated in the neurotoxic mechanisms associated with hexane exposure .

The metabolic pathways for DMF include conversion to various metabolites that may exhibit different biological activities. The presence of deuterium in DMF-d6 can alter metabolic rates and pathways compared to non-deuterated forms.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the effects of various furan derivatives on cancer cell lines. Although direct studies on DMF-d6 were scarce, related compounds exhibited varying degrees of cytotoxicity.
    • In vitro tests indicated that while some furans had significant effects on cell proliferation, others like DHMF showed moderate inhibition of growth in specific cancer types .
  • Toxicological Assessment :
    • Research has suggested that compounds similar to DMF can lead to oxidative stress and DNA damage in certain contexts. The implications for DMF-d6 require careful assessment given its structural similarities .
  • Environmental Impact :
    • The ecological behavior of DMF when released into groundwater remains a concern. Studies emphasize the need for understanding how such compounds behave in natural environments to prevent potential ecological disasters similar to past incidents involving other organic solvents .

Properties

IUPAC Name

3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUFIFRDBKVIE-SPDFDVHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.